Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Role of a Versatile Heterocyclic Building Block
3-Amino-2-chloroisonicotinic acid (CAS: 58483-94-6) is a substituted pyridine derivative that serves as a crucial synthetic intermediate in medicinal and organic chemistry.[1] Its molecular architecture, featuring a pyridine core functionalized with amino, chloro, and carboxylic acid groups, offers multiple reaction sites for building more complex molecular entities. Compounds of this class are integral to the development of novel active pharmaceutical ingredients (APIs) and agrochemicals, with the isonicotinic acid scaffold being fundamental to the structure of established therapeutics.[1]
For researchers in drug development, a thorough understanding of the physicochemical properties of such a starting material is not merely academic; it is a foundational requirement for process development, formulation, quality control, and predicting biochemical interactions. These properties govern critical parameters such as solubility, dissolution rate, stability, and membrane permeability, which are determinants of a potential drug candidate's ultimate bioavailability and efficacy.
This guide provides a comprehensive overview of the known physical properties of 3-Amino-2-chloroisonicotinic acid. It addresses the current landscape of available data, which is heavily reliant on computational models, and provides field-proven, detailed experimental protocols for determining these essential characteristics in the laboratory. This dual approach of presenting known data while empowering the researcher to generate new, reliable data is central to sound scientific practice.
Molecular Identity and Structure
The unambiguous identification of a chemical entity is the first step in any scientific investigation. The key identifiers and structural properties for 3-Amino-2-chloroisonicotinic acid are summarized below.
Chemical Structure
The arrangement of atoms and functional groups dictates the entirety of the molecule's chemical and physical behavior. The amino group and the carboxylic acid impart both basic and acidic characteristics, while the chlorine atom influences the electron distribution of the pyridine ring and overall lipophilicity.
Caption: 2D Structure of 3-Amino-2-chloroisonicotinic acid.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 58483-94-6 | [2] |
| Molecular Formula | C₆H₅ClN₂O₂ | [2] |
| Molecular Weight | 172.57 g/mol | [3] |
| IUPAC Name | 3-amino-2-chloropyridine-4-carboxylic acid | [3] |
| Synonyms | 3-Amino-2-chloropyridine-4-carboxylic acid, 2-Chloro-3-aminoisonicotinic Acid | [3] |
Computationally Predicted Physical Properties
As of the date of this publication, experimentally determined physical property data for 3-Amino-2-chloroisonicotinic acid is not widely available in public databases. This is common for specialized synthetic intermediates. In such cases, computational (in silico) models provide valuable first-pass estimations that guide experimental design and handling. The following properties have been computed by established algorithms and are available on the PubChem database.[3]
| Property | Predicted Value | Significance in Drug Development |
| XLogP3-AA | 1.2 | An estimate of the octanol-water partition coefficient (LogP). A value in this range suggests moderate lipophilicity, which can be favorable for cell membrane permeability. |
| Hydrogen Bond Donor Count | 3 | The number of N-H and O-H bonds. Influences solubility in polar protic solvents and binding interactions with biological targets. |
| Hydrogen Bond Acceptor Count | 4 | The number of N and O atoms. Affects solubility and target binding. |
| Rotatable Bond Count | 1 | A measure of molecular flexibility. Low values indicate a more rigid structure, which can be entropically favorable for binding to a target. |
| Topological Polar Surface Area (TPSA) | 76.2 Ų | The surface sum over all polar atoms. A key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. Values under 140 Ų are often associated with good oral bioavailability. |
| Exact Mass | 172.0039551 Da | The calculated mass of the most abundant isotope of each element. Crucial for mass spectrometry analysis. |
Trustworthiness Note: These values are predictions.[3] While based on robust algorithms, they are not a substitute for empirical data. They should be used for preliminary assessment and to guide the experimental work detailed in the subsequent sections.
Melting Point and Thermal Behavior
The melting point (Tₘ) is a fundamental physical property indicating the temperature at which a substance transitions from a solid to a liquid. For a crystalline solid, it is a sharp, well-defined temperature that serves as a primary indicator of purity. A broad melting range often suggests the presence of impurities. From a drug development perspective, Tₘ is linked to lattice energy, which in turn influences solubility and dissolution rate.
Current Data Status
No experimentally verified melting point for 3-Amino-2-chloroisonicotinic acid is consistently reported in publicly accessible databases. This necessitates experimental determination.
Authoritative Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is the gold-standard technique for determining the thermal properties of pharmaceutical compounds.[4][5] It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting onset and peak.[6]
Causality and Self-Validation: This protocol is inherently self-validating through the use of a certified reference standard (e.g., Indium) to calibrate the instrument's temperature and enthalpy scales. The sharpness of the melting endotherm obtained for the test sample provides an internal check on its purity.
Experimental Workflow
Caption: Workflow for Melting Point Determination using DSC.
Step-by-Step Methodology:
-
Instrument Calibration: Prior to sample analysis, calibrate the DSC instrument's temperature and heat flow using a certified indium standard.[4] The measured onset of melting for indium should be within the accepted range (typically 156.6 ± 0.3°C).
-
Sample Preparation: Accurately weigh 2-5 mg of 3-Amino-2-chloroisonicotinic acid into a clean aluminum DSC pan. Place the lid on the pan and hermetically seal it using a sample press.
-
Reference Preparation: Prepare an empty reference pan by hermetically sealing an empty aluminum pan and lid.
-
Instrument Setup: Place the sample pan and the reference pan into their respective positions in the DSC measurement cell.
-
Thermal Program: Set up the thermal method. A typical program for a novel compound involves an initial equilibration step, followed by a heating ramp, and a final cooling step.
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a rate of 10°C/min.[7]
-
Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.[6]
-
Data Analysis: The output is a thermogram plotting heat flow versus temperature. The melting event will appear as an endothermic peak.
-
The Onset Temperature , determined by the intersection of the baseline with the tangent of the peak's leading edge, is reported as the melting point (Tₘ).[6]
-
The area under the peak corresponds to the heat of fusion (ΔHfus), providing information on the material's crystallinity.
Solubility Profile
Solubility, the concentration of a solute in a saturated solution at a given temperature, is one of the most critical properties in drug development.[8] Aqueous solubility directly impacts dissolution and, consequently, absorption and bioavailability.
Current Data Status
Authoritative Protocol: Equilibrium Solubility Determination by the Saturation Shake-Flask Method
The saturation shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[9] It involves agitating an excess of the solid compound in a solvent for a sufficient time to allow equilibrium to be reached, followed by quantification of the dissolved compound in the supernatant.
Causality and Self-Validation: The protocol's trustworthiness is established by ensuring that a true equilibrium has been reached. This is validated by measuring the concentration at multiple time points (e.g., 24 and 48 hours) and confirming that the concentration no longer increases. The presence of undissolved solid material throughout the experiment is a visual confirmation that saturation has been maintained.
Step-by-Step Methodology:
-
System Preparation: Add an amount of 3-Amino-2-chloroisonicotinic acid to a series of glass vials sufficient to exceed its expected solubility (e.g., 5-10 mg).
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., purified water, pH 7.4 phosphate buffer, ethanol) to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25°C or 37°C). Agitate the samples for an extended period.[10] A minimum of 24 hours is recommended, with a second time point at 48 hours to confirm equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To separate the saturated solution from the solid, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the vials at high speed and carefully pipette the supernatant. This step is critical to avoid transferring solid particles, which would artificially inflate the measured concentration.
-
Quantification: Accurately dilute a known volume of the clear supernatant with an appropriate solvent. Quantify the concentration of 3-Amino-2-chloroisonicotinic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility in units such as mg/mL or µg/mL.
Acidity Constant (pKa)
The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a functional group is 50% ionized and 50% neutral. For a molecule like 3-Amino-2-chloroisonicotinic acid with both an acidic (carboxylic acid) and a basic (amino) group, there will be at least two pKa values. These values are paramount as they dictate the charge state of the molecule at any given pH, which profoundly affects its solubility, lipophilicity, and interaction with biological membranes and targets.[11]
Current Data Status
Experimentally determined pKa values for 3-Amino-2-chloroisonicotinic acid are not available in the literature. Based on analogous structures, one can predict a pKa for the carboxylic acid group (similar to other pyridine carboxylic acids) and another for the protonated amino group. However, these are only estimations, and experimental determination is required for accuracy.
Authoritative Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and historically standard method for pKa measurement.[12] It involves the gradual addition of a titrant (acid or base) to a solution of the compound while monitoring the pH with a calibrated electrode. The pKa is determined from the resulting titration curve.[13]
Causality and Self-Validation: The method's validity is ensured by the proper calibration of the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[13] The shape of the titration curve and the sharpness of the inflection points provide direct evidence of the acid-base transitions occurring, and the half-equivalence point directly corresponds to the pKa.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using standard, certified aqueous buffers (pH 4.01, 7.00, and 10.01).
-
Sample Preparation: Prepare a solution of 3-Amino-2-chloroisonicotinic acid of known concentration (e.g., 1 mM) in purified water.[11] To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[13]
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration, especially when titrating with a base.[11]
-
Titration - Acidic pKa:
-
Add a small amount of 0.1 M HCl to the solution to fully protonate both the amino and carboxylate groups (e.g., to pH ~2).
-
Titrate the solution by adding small, precise increments (e.g., 0.02 mL) of a standardized 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Titration - Basic pKa: Continue the titration into the higher pH range to observe the deprotonation of the amino group.
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak(s) of the first derivative plot correspond to the equivalence point(s).
-
The volume at the half-equivalence point (half the volume of titrant needed to reach the first equivalence point) corresponds to the first pKa. At this point on the titration curve, pH = pKa.[13] Subsequent half-equivalence points will correspond to other pKa values.
Safety and Handling
While a specific, verified Safety Data Sheet (SDS) for 3-Amino-2-chloroisonicotinic acid should be obtained from the chemical supplier before use, data from structurally related compounds suggest the following handling precautions are prudent.
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere to ensure long-term stability.[1]
Conclusion
3-Amino-2-chloroisonicotinic acid is a valuable building block for chemical synthesis. This guide has established that while its fundamental identifiers are well-documented, a significant gap exists in the public domain regarding its experimentally determined physical properties. The provided computational data serves as a useful starting point, but the detailed, authoritative protocols for determining melting point, solubility, and pKa are presented to empower researchers to generate the robust, empirical data required for serious drug development and chemical processing applications. Adherence to these standardized methods will ensure data quality, reproducibility, and ultimately, a more profound understanding of this versatile compound's behavior.
References
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European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Applus+ Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. DatapointLabs. Retrieved from [Link]
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Appchem. (n.d.). 3-Amino-2-chloroisonicotinic acid | 58483-94-6. Retrieved from [Link]
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Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]
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Nanjing Bike Biotechnology Co., Ltd. (n.d.). 3-Amino-2-chloro-6-methyl-isonicotinic acid ethyl ester. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Marmara Pharmaceutical Journal. Retrieved from [Link]
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Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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U.S. Pharmacopeial Convention. (n.d.). <1171> PHASE-SOLUBILITY ANALYSIS. uspbpep.com. Retrieved from [Link]
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CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from [Link]
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SciELO. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Journal of Physics: Conference Series. Retrieved from [Link]
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JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. Retrieved from [Link]
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U.S. Pharmacopeial Convention. (2016). <1236> Solubility Measurements. USP-NF. Retrieved from [Link]
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Scribd. (n.d.). Solubility Verification Methods. Retrieved from [Link]
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University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]
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U.S. Pharmacopeial Convention. (2016). <1236> Solubility Measurements - Notice of Intent to Revise. USP-NF. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Amino-2-chloroisonicotinic acid. PubChem. Retrieved from [Link]
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